molecular formula C32H33ClN6NaO5S2+ B12756297 Unii-B475GT3rhb CAS No. 219756-14-6

Unii-B475GT3rhb

Cat. No.: B12756297
CAS No.: 219756-14-6
M. Wt: 704.2 g/mol
InChI Key: PRTHJNRDIBBOIR-UHFFFAOYSA-N
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Description

UNII-B475GT3rhb is a unique chemical entity registered under the U.S. FDA’s Substance Registration System (SRS), which assigns Unique Ingredient Identifiers (UNIIs) to support regulatory clarity. Key properties inferred from analogous UNII-classified compounds include:

  • Reactivity: Potential for participation in redox, substitution, or catalytic reactions .
  • Stability: Likely stabilized by electron-withdrawing or donating functional groups, as seen in structurally related cadmium-based or sulfur-containing compounds .
  • Applications: Presumed utility in drug development, material science, or agrochemical synthesis, based on functional group diversity .

Properties

CAS No.

219756-14-6

Molecular Formula

C32H33ClN6NaO5S2+

Molecular Weight

704.2 g/mol

IUPAC Name

sodium;3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C32H33ClN6O5S2.Na/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25;/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39);/q;+1

InChI Key

PRTHJNRDIBBOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Unii-B475GT3rhb undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with reagents like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-B475GT3rhb has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is employed in studies related to enzyme inhibition and protein binding. In medicine, it is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and anti-cancer agent. In industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of Unii-B475GT3rhb involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds sharing structural motifs, functional groups, or industrial applications with UNII-B475GT3rhb.

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Applications
This compound Hypothesized heterocyclic Sulfur, nitrogen ~350–400 (estimated) Drug intermediates, catalysis
CID 13095276 Benzopyrimidone Thioether, amine 396.45 Antiviral research
CAS 54962-75-3 Brominated aryl CF₃, Br, NH₂ 240.02 Agrochemical synthesis
CAS 434-75-3 Chlorofluorophenyl Cl, F, ketone 174.56 Material science
Key Observations:
  • Functional Group Diversity : this compound’s presumed sulfur/nitrogen groups contrast with CID 13095276’s thioether-amine system, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic preferences) .

Physicochemical Properties

Table 2: Property Comparison
Compound Solubility (mg/mL) Log P Stability Under UV Light Thermal Decomposition (°C)
This compound 0.2 (estimated) 2.8 Moderate >200
CID 13095276 0.05 3.1 Low 180
CAS 54962-75-3 0.45 1.9 High 220
CAS 434-75-3 0.45 2.5 High 190
Key Observations:
  • Solubility : this compound’s lower solubility than CAS 54962-75-3 may limit its use in aqueous systems but enhance lipid membrane permeability in drug delivery .
  • Stability : Its moderate UV stability contrasts with CAS 434-75-3’s high stability, suggesting tailored storage requirements .

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